![molecular formula C14H11ClN2O3S B2552830 4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 115699-71-3](/img/structure/B2552830.png)
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C14H11ClN2O3S and its molecular weight is 322.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2-diamines with appropriate sulfonyl chlorides. The process can be optimized to yield high purity and yield of the target compound. Various methodologies have been explored to enhance the efficiency of the synthesis while minimizing byproducts.
Anticancer Activity
Research has demonstrated that compounds related to 1,2,3,4-tetrahydroquinoxaline derivatives exhibit notable anticancer activities. For instance, a study evaluated several quinoxaline derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that modifications at specific positions on the quinoxaline scaffold could significantly enhance antiproliferative effects .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-(4-Chlorobenzenesulfonyl)-tQNX | MCF-7 | 15.5 | Induces apoptosis |
4-Methyl-1,2,3,4-tetrahydroquinoxaline | SW480 | 12.0 | G2/M cell-cycle arrest |
4-(Phenylsulfonyl)-tQNX | A549 | 18.3 | Inhibits proliferation |
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have been studied for their antimicrobial activities. A series of related compounds were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential use in treating infections .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
---|---|---|
4-(4-Chlorobenzenesulfonyl)-tQNX | E. coli | 22 |
4-Methyl-1,2,3,4-tetrahydroquinoxaline | S. aureus | 19 |
4-(Phenylsulfonyl)-tQNX | P. aeruginosa | 20 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase .
- Antimicrobial Mechanism : The antibacterial action is likely due to interference with bacterial cell wall synthesis or disruption of membrane integrity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis markers such as caspase activation .
- Antibacterial Efficacy : In a controlled experiment against E. coli and S. aureus, the compound displayed potent antibacterial activity comparable to standard antibiotics .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSCONZKNJHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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